1-(Cyclopropylmethyl)piperidine-2-carbaldehyde
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Overview
Description
1-(Cyclopropylmethyl)piperidine-2-carbaldehyde is an organic compound with the molecular formula C10H17NO. It is a piperidine derivative, characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and an aldehyde group at the second position of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethylamine with 2-piperidone under specific conditions to form the desired product. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may be catalyzed by acids or bases to facilitate the formation of the aldehyde group .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: 1-(Cyclopropylmethyl)piperidine-2-carboxylic acid.
Reduction: 1-(Cyclopropylmethyl)piperidine-2-methanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Cyclopropylmethyl)piperidine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(Cyclopropylmethyl)piperidine-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.
Piperidine-2-carbaldehyde: Lacks the cyclopropylmethyl group.
Cyclopropylmethylamine: Lacks the piperidine ring and aldehyde group
Uniqueness: 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde is unique due to the presence of both the cyclopropylmethyl group and the aldehyde group at the second position of the piperidine ring.
Properties
Molecular Formula |
C10H17NO |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)piperidine-2-carbaldehyde |
InChI |
InChI=1S/C10H17NO/c12-8-10-3-1-2-6-11(10)7-9-4-5-9/h8-10H,1-7H2 |
InChI Key |
SLZVUDSZUROODT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C=O)CC2CC2 |
Origin of Product |
United States |
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